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Compound of Interest

Compound Name:
4-Oxo-3,4-dihydroquinazoline-7-

carboxylic acid

Cat. No.: B1460681 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Oxo-3,4-
dihydroquinazoline-7-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical

properties of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, a heterocyclic compound of

significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is

a well-established "privileged structure," frequently appearing in molecules with diverse

biological activities. Understanding the fundamental characteristics of this specific building

block—from its solubility and ionization state to its spectroscopic signature—is paramount for

its effective utilization in the design and synthesis of novel therapeutic agents. This document

synthesizes publicly available data and established analytical methodologies to serve as a vital

resource for researchers, chemists, and drug development professionals.

Core Molecular Identity and Physical Properties
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a solid, crystalline compound at room

temperature.[1] Its chemical structure consists of a fused pyrimidine and benzene ring system,

forming the quinazolinone core, with a carboxylic acid substituent at the 7-position.

Chemical Structure:
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Image Source: PubChem CID 135483588.[2]

The key identifiers and fundamental physical properties are summarized in the table below.

Property Value Source

IUPAC Name
4-oxo-3,4-dihydroquinazoline-

7-carboxylic acid
PubChem[2]

Synonyms
7-Quinazolinecarboxylic acid,

3,4-dihydro-4-oxo-
Vertex AI Search[3]

CAS Number 202197-73-7 ChemicalBook[1]

Molecular Formula C₉H₆N₂O₃ PubChem[2]

Molecular Weight 190.16 g/mol PubChem[2]

Physical Form Solid ChemicalBook[1]

Melting Point >300 °C ChemicalBook[1]

Expert Insight: The exceptionally high melting point (>300 °C) is a critical physical

characteristic.[1] It strongly suggests a highly stable crystal lattice structure, dominated by

potent intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups

and the amide-like functionalities of the quinazolinone ring. This high lattice energy is a

principal contributor to the compound's limited solubility in many solvents.
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Solubility, Ionization, and Partitioning Behavior
For any compound intended for biological application, its behavior in aqueous environments is

a critical determinant of its future success. This is governed by the interplay of its acidity (pKa),

solubility, and lipophilicity (LogP).

Parameter
Value
(Predicted/Experim
ental)

Significance in
Drug Development

Source

pKa (Predicted) 3.74 ± 0.20

Determines the

ionization state at

physiological pH (7.4).

ChemicalBook[1]

Aqueous Solubility Slightly soluble

Impacts dissolution

rate, bioavailability,

and formulation

strategies.

ChemicalBook[1]

DMSO Solubility
Slightly soluble

(enhanced by heating)

Common solvent for

initial screening and

stock solution

preparation.

ChemicalBook[1]

XLogP3-AA

(Predicted)
0.2

Measures lipophilicity;

influences membrane

permeability and

absorption.

PubChem[2]

2.1. Acid-Base Properties (pKa)

The predicted pKa of 3.74 is attributed to the carboxylic acid group.[1] This value indicates it is

a weak acid. In the context of drug development, this is highly significant:

At physiological pH (~7.4): The carboxylic acid will be almost entirely deprotonated, existing

as a negatively charged carboxylate anion.

In the stomach (~pH 1-2): The molecule will be predominantly in its neutral, protonated form.
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This pH-dependent charge state directly influences the compound's absorption, distribution,

metabolism, and excretion (ADME) profile. The ionized form typically exhibits higher aqueous

solubility but lower passive membrane permeability compared to the neutral form.

2.2. Solubility Profile

The compound is described as slightly soluble in both water and DMSO.[1] The poor aqueous

solubility, despite a relatively hydrophilic predicted LogP, is likely dominated by the strong

intermolecular forces in its solid state, as indicated by the high melting point. Overcoming this

high crystal lattice energy requires significant solvation energy, which is not readily provided by

water. For practical laboratory use, heating may be required to dissolve the compound in

organic solvents like DMSO.

2.3. Lipophilicity (LogP)

The predicted partition coefficient (XLogP3-AA) of 0.2 suggests the molecule is relatively

hydrophilic.[2] This value falls well within the parameters of Lipinski's Rule of Five for drug-

likeness. However, this parameter must be considered alongside solubility data. While a low

LogP is often favorable for avoiding metabolic clearance issues, the overriding factor for this

molecule's bioavailability will likely be its dissolution rate, which is hampered by its poor

solubility.

Analytical and Spectroscopic Characterization
Workflow
Confirming the identity, structure, and purity of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic
acid is essential. A standard analytical workflow integrates several techniques to provide a

complete and validated characterization of the molecule.
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Synthesis & Purification

Structural & Purity Analysis

Chemical Synthesis

Purification
(e.g., Recrystallization,

Chromatography)

Mass Spectrometry (MS)
- Confirms Molecular Weight

- Fragmentation Pattern

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C)

- Confirms Covalent Structure

Structural Elucidation

Purity Assessment
(UPLC-MS, Melting Point)
- Quantifies Purity (>95%)

Final Validation Final Validation

Click to download full resolution via product page

Caption: Standard workflow for the synthesis and analytical characterization of the target

compound.

3.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm

the elemental composition. For C₉H₆N₂O₃, the expected exact mass is 190.0378 Da.[2]

Common fragmentation patterns observed in the mass spectrum would likely involve:

Loss of H₂O (water): From the carboxylic acid.
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Loss of CO (carbon monoxide): From the quinazolinone ring.

Loss of COOH (carboxyl group): A common fragmentation for carboxylic acids. PubChem

lists major fragments at m/z 189, 173, and 118, which are consistent with these

fragmentation pathways.[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for

unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like

DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable

protons.

¹H NMR: One would expect to see distinct signals in the aromatic region (typically 7.5-8.5

ppm) corresponding to the three protons on the benzene ring portion. Additionally, signals for

the N-H proton of the quinazolinone ring and the O-H proton of the carboxylic acid would be

present, often as broad singlets that are exchangeable with D₂O.

¹³C NMR: The spectrum would show nine distinct carbon signals, including characteristic

peaks for the two carbonyl carbons (C=O) at the lower field (typically >160 ppm) and

aromatic carbons in the 120-150 ppm range.

While specific spectral data for this exact compound is not readily available in peer-reviewed

literature, extensive data exists for closely related derivatives, which serves as an authoritative

guide for spectral interpretation.[4][5][6]

3.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key

functional groups. Expected characteristic absorption bands include:

~1680-1710 cm⁻¹: C=O stretching vibration from the carboxylic acid.

~1650-1680 cm⁻¹: C=O stretching from the amide-like carbonyl in the quinazolinone ring.

~2500-3300 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.

~3100-3300 cm⁻¹: N-H stretching vibration.

Recommended Experimental Protocols
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The following protocols represent self-validating, field-proven methodologies for determining

the key physicochemical properties of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.

4.1. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining intrinsic solubility.

Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g.,

phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it

remains undissolved at equilibrium.

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48

hours. This duration ensures that a true thermodynamic equilibrium is reached between the

solid and dissolved states.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the undissolved solid.

Sampling & Dilution: Carefully remove a known volume of the clear supernatant. Dilute the

supernatant with the mobile phase to be used for analysis to bring the concentration within

the calibrated range of the detector.

Quantification: Analyze the diluted sample using a validated UPLC-UV or LC-MS method

against a standard curve prepared from a known concentration stock solution (typically in

DMSO).

Validation: The presence of solid material at the end of the experiment validates that the

solution was indeed saturated.

4.2. Protocol: Purity and Identity Confirmation via UPLC-MS

This protocol is essential for routine quality control.

System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass

spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).
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Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is

standard.

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) over

several minutes to ensure separation of the main compound from any potential impurities.

Detection:

UV/Vis Detector: Monitor at a wavelength where the compound has strong absorbance

(e.g., 254 nm). Purity can be estimated by the area percentage of the main peak.

Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI)

modes to confirm the presence of the [M+H]⁺ and [M-H]⁻ ions, respectively, matching the

compound's molecular weight.

Conclusion
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid presents a physicochemical profile defined

by high thermal stability, poor aqueous solubility, and an acidic nature that renders it anionic at

physiological pH. Its high melting point and low solubility are direct consequences of strong

crystal lattice energy, a factor that must be addressed in any drug development program

through formulation strategies such as salt formation or particle size reduction. The analytical

methods outlined provide a robust framework for its characterization, ensuring the quality and

integrity of this valuable chemical building block for the advancement of medicinal chemistry

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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